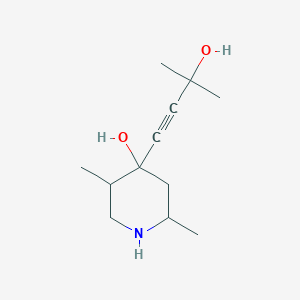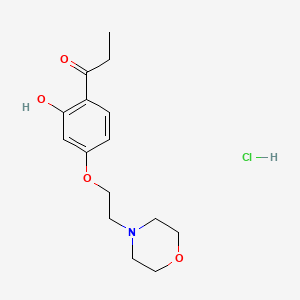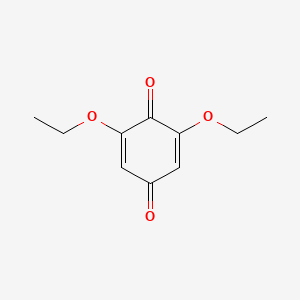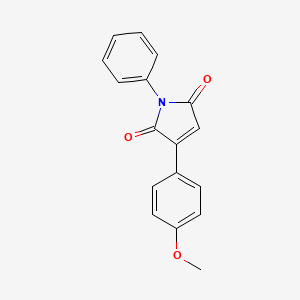
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione, with additional phenyl and methoxyphenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of N-substituted maleimides with appropriate arylamines. One common method includes the reaction of 3,4-dimethylmaleic anhydride with N3-substituted amidrazones . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α . This inhibition occurs through the compound’s interaction with signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: Known for its anti-inflammatory and antimicrobial activities.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-: Another derivative with similar structural features.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methoxyphenyl groups makes it particularly interesting for medicinal chemistry applications.
Properties
CAS No. |
21724-94-7 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-14-9-7-12(8-10-14)15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
VBZZBBKMJFOLNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
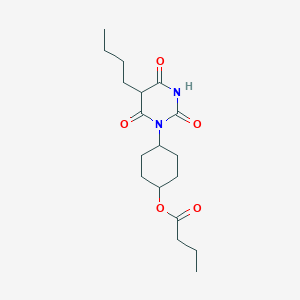
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
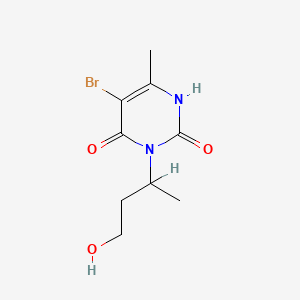

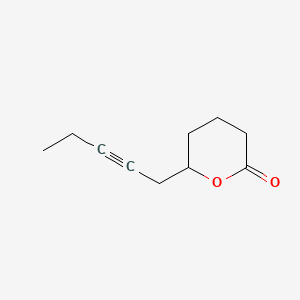
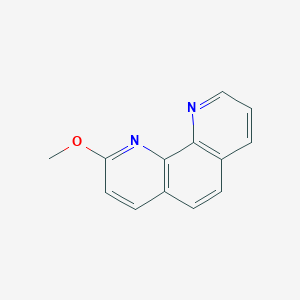
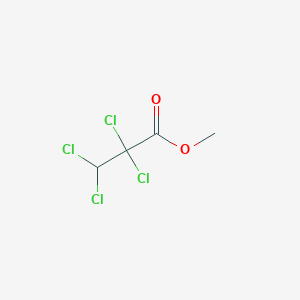
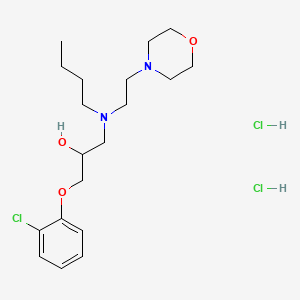
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
